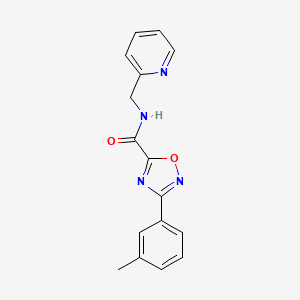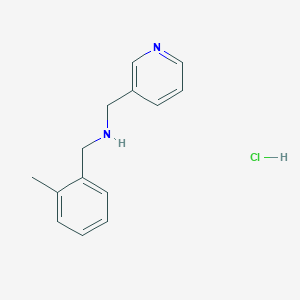
N-(2,5-dichlorophenyl)-N'-(6-methyl-2-pyridinyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,5-dichlorophenyl)-N'-(6-methyl-2-pyridinyl)urea, also known as Diuron, is a herbicide that is widely used in agriculture and horticulture. It was first introduced in the 1950s and has since become one of the most popular herbicides in the world due to its effectiveness in controlling a wide range of weeds.
作用機序
N-(2,5-dichlorophenyl)-N'-(6-methyl-2-pyridinyl)urea works by inhibiting photosynthesis in plants. It does this by blocking the electron transport chain in the chloroplasts, which prevents the production of ATP and NADPH. This ultimately leads to the death of the plant.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects on plants. It has been found to inhibit the activity of photosystem II, which is responsible for the production of oxygen during photosynthesis. It has also been found to inhibit the activity of the enzyme acetolactate synthase, which is involved in the biosynthesis of branched-chain amino acids.
実験室実験の利点と制限
N-(2,5-dichlorophenyl)-N'-(6-methyl-2-pyridinyl)urea is widely used in laboratory experiments due to its effectiveness in controlling weeds. It is also relatively inexpensive and easy to obtain. However, it is important to note that this compound can be toxic to some plant species and care should be taken when using it in experiments.
将来の方向性
There are several areas of research that could be explored in the future with regards to N-(2,5-dichlorophenyl)-N'-(6-methyl-2-pyridinyl)urea. These include:
1. Developing new formulations of this compound that are more effective in controlling weeds.
2. Studying the long-term effects of this compound on soil health and microbial communities.
3. Investigating the potential use of this compound in the development of new herbicides.
4. Studying the effects of this compound on non-target organisms, such as insects and birds.
5. Investigating the potential use of this compound in the treatment of certain diseases, such as cancer.
Conclusion:
In conclusion, this compound is a widely used herbicide that has been extensively studied for its effectiveness in controlling weeds. It works by inhibiting photosynthesis in plants and has a number of biochemical and physiological effects. While it is relatively inexpensive and easy to obtain, care should be taken when using it in laboratory experiments due to its potential toxicity to some plant species. There are several areas of research that could be explored in the future with regards to this compound, including the development of new formulations and the investigation of its potential use in the treatment of certain diseases.
合成法
N-(2,5-dichlorophenyl)-N'-(6-methyl-2-pyridinyl)urea can be synthesized through the reaction of 2,5-dichloroaniline with 6-methyl-2-pyridinecarboxylic acid, followed by the addition of phosgene and subsequent hydrolysis. This process results in the formation of this compound with a purity of over 95%.
科学的研究の応用
N-(2,5-dichlorophenyl)-N'-(6-methyl-2-pyridinyl)urea has been extensively studied for its herbicidal properties and has been found to be effective in controlling a wide range of weeds, including broadleaf weeds, grasses, and sedges. It has also been found to be effective in controlling weeds in a variety of crops, including cotton, sugarcane, and citrus.
特性
IUPAC Name |
1-(2,5-dichlorophenyl)-3-(6-methylpyridin-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2N3O/c1-8-3-2-4-12(16-8)18-13(19)17-11-7-9(14)5-6-10(11)15/h2-7H,1H3,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBBCMUMCVYCUHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)NC2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-cyclohexyl-7-(2-hydroxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5335596.png)
![N-{4-[(allylamino)sulfonyl]phenyl}-3-fluorobenzamide](/img/structure/B5335610.png)

![2-[2-(1-naphthyl)vinyl]-8-quinolinol](/img/structure/B5335629.png)
![1-(2-furoyl)-4-[3-(trifluoromethyl)benzyl]piperazine](/img/structure/B5335631.png)
![N-(3-hydroxy-2,2-dimethylpropyl)-N-methyl-2-[3-oxo-1-(2-phenylethyl)-2-piperazinyl]acetamide](/img/structure/B5335642.png)

![N-(2,4-difluorophenyl)-2-[2-(4-morpholinyl)ethyl]-1-piperidinecarboxamide](/img/structure/B5335657.png)
![N'-[(4-bromophenyl)sulfonyl]-N,N-dimethylbenzenecarboximidamide](/img/structure/B5335669.png)

![N-{[2-(2-methylphenoxy)pyridin-3-yl]methyl}-3-(2-oxotetrahydrofuran-3-yl)propanamide](/img/structure/B5335688.png)
![5-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-N-isopropyl-2-pyrimidinamine](/img/structure/B5335700.png)

![N-{[5-(2-chlorophenyl)-2-furyl]methyl}-3-(4-morpholinyl)-1-propanamine dihydrochloride](/img/structure/B5335712.png)
